molecular formula C8H15NO5S B15308797 Methyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate

Methyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate

Cat. No.: B15308797
M. Wt: 237.28 g/mol
InChI Key: NJIFPISWMVZERE-UHFFFAOYSA-N
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Description

Methyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate is a chemical compound with a complex structure that includes a thiolane ring and a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate typically involves the reaction of a thiolane derivative with a propanoate ester. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The specific details of the synthetic route can vary, but common reagents include methyl propanoate and a thiolane derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H15NO5S

Molecular Weight

237.28 g/mol

IUPAC Name

methyl 3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]propanoate

InChI

InChI=1S/C8H15NO5S/c1-14-8(11)2-3-9-6-4-15(12,13)5-7(6)10/h6-7,9-10H,2-5H2,1H3

InChI Key

NJIFPISWMVZERE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC1CS(=O)(=O)CC1O

Origin of Product

United States

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